![molecular formula C24H23ClO2 B056784 E-Ospemifene CAS No. 238089-02-6](/img/structure/B56784.png)
E-Ospemifene
描述
作用机制
Target of Action
Ospemifene E-isomer, also known as E-Ospemifene or Unii-575Y7sbe69, primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including the regulation of the reproductive system, bone health, cardiovascular system, and central nervous system .
Mode of Action
Ospemifene E-isomer is a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It has an agonistic effect on the endometrium , meaning it activates the estrogen receptor to mimic the effects of estrogen .
Biochemical Pathways
The primary biochemical pathway affected by Ospemifene E-isomer involves the modulation of estrogen receptors . By selectively binding to these receptors, Ospemifene E-isomer can influence various downstream effects. For instance, it interacts with osteoblasts and osteoclasts in a way that reduces bone turnover, suggesting potential uses in the management of osteoporosis in postmenopausal women .
Pharmacokinetics
Ospemifene E-isomer is highly bound to serum proteins, and the apparent volume of distribution is 448 L . .
Result of Action
The primary result of Ospemifene E-isomer’s action is the alleviation of symptoms associated with vulvar and vaginal atrophy due to menopause . This includes the treatment of moderate to severe dyspareunia (pain during sexual intercourse) and vaginal dryness . Studies also suggest that Ospemifene E-isomer, in a dose-dependent manner, reduces the incidence of tumors .
Action Environment
The action, efficacy, and stability of Ospemifene E-isomer can be influenced by various environmental factors. For instance, the decline in estrogen levels associated with menopause can enhance the drug’s effectiveness in treating symptoms related to vulvar and vaginal atrophy . .
准备方法
The synthesis of Unii-575Y7sbe69 involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial production methods for Unii-575Y7sbe69 are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Unii-575Y7sbe69 undergoes various chemical reactions, including:
科学研究应用
Introduction to E-Ospemifene
This compound is primarily indicated for the treatment of moderate to severe dyspareunia and vaginal dryness associated with vulvovaginal atrophy (VVA) in postmenopausal women. It is the first oral SERM approved by the FDA for these indications, demonstrating unique tissue-selective actions that differentiate it from other SERMs like tamoxifen and raloxifene .
Treatment of Vulvovaginal Atrophy (VVA)
This compound has been extensively studied for its efficacy in treating VVA. Clinical trials have shown significant improvements in:
- Vaginal Dryness : Patients reported a marked reduction in symptoms after 12 weeks of treatment .
- Dyspareunia : The severity of pain during intercourse significantly decreased, enhancing sexual function and quality of life .
Table 1: Clinical Efficacy Data for this compound
Study | Duration | Participants | Treatment | Key Findings |
---|---|---|---|---|
Bachmann et al. (2014) | 12 weeks | 826 | Ospemifene 60 mg/day vs. placebo | Significant reduction in dyspareunia scores (p < 0.05) |
Portman et al. (2016) | 12 weeks | 400 | Ospemifene 60 mg/day vs. placebo | Improved vaginal dryness and sexual function scores (p < 0.001) |
Goldstein et al. (2023) | 52 weeks | 426 | Ospemifene 60 mg/day vs. placebo | No endometrial hyperplasia or carcinoma observed |
Bone Health
Research indicates that this compound may positively influence bone metabolism:
- Bone Mineral Density : In ovariectomized animal models, this compound administration prevented bone mineral loss and improved bone density parameters .
- Long-term Effects : Studies suggest that long-term use may normalize bone turnover rates, reducing the risk of osteoporosis in postmenopausal women .
Safety Profile
This compound has been shown to have a favorable safety profile:
- Endometrial Safety : Trials report that endometrial thickness remains below critical thresholds associated with malignancy, with no cases of endometrial carcinoma noted during studies .
- Breast Safety : this compound exhibits anti-estrogenic effects in breast tissues, thereby potentially lowering the risk of breast cancer compared to other hormone therapies .
Case Study 1: Improvement in Sexual Function
A clinical trial involving postmenopausal women demonstrated that after 12 weeks of this compound treatment, participants experienced a significant increase in sexual satisfaction and a decrease in symptoms related to VVA.
Case Study 2: Bone Health Preservation
In a longitudinal study, women undergoing this compound therapy showed improved bone density metrics over a year compared to control groups receiving no treatment.
相似化合物的比较
Unii-575Y7sbe69 is unique compared to other selective estrogen receptor modulators due to its specific stereochemistry. Similar compounds include:
Tamoxifen: Another SERM used primarily in the treatment of breast cancer.
Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.
Bazedoxifene: Also used for osteoporosis and in combination with conjugated estrogens for menopausal symptoms.
Unii-575Y7sbe69 stands out due to its specific binding affinity and activity profile, making it particularly effective in treating certain menopausal symptoms .
生物活性
E-Ospemifene, a selective estrogen receptor modulator (SERM), has gained attention for its therapeutic potential in treating conditions associated with estrogen deficiency, particularly vulvovaginal atrophy (VVA) and dyspareunia in postmenopausal women. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile through various studies and case reports.
This compound exhibits a unique profile of estrogenic and anti-estrogenic activities depending on the tissue type:
- Vaginal and Uterine Tissues : this compound acts as a partial estrogen agonist, promoting cellular maturation and mucification in the vaginal epithelium while exerting weak agonist/antagonist effects in the uterus. This dual action helps alleviate symptoms of VVA by improving vaginal health without significantly stimulating uterine tissue growth .
- Mammary Glands : In breast tissue, this compound demonstrates predominantly anti-estrogenic effects. Studies show that it does not promote cell proliferation in breast tissue, contrasting with traditional estrogens. For instance, it inhibited tumor growth in estrogen-sensitive breast cancer models .
- Bone Health : this compound exhibits estrogen-like activity on bone, preventing bone mineral density loss in ovariectomized rat models. It normalizes bone turnover rates and reduces osteoclast activity, suggesting a protective role against osteoporosis .
Clinical Efficacy
Clinical trials have established the effectiveness of this compound in treating VVA:
- Phase 3 Trials : A series of randomized controlled trials demonstrated significant improvements in vaginal health metrics among women treated with this compound compared to placebo. Key findings included:
- Case Studies : Two case studies involving postmenopausal women with severe dyspareunia reported marked improvements following treatment with this compound combined with laser therapy. Patients showed significant reductions in pain scores and improvements in vaginal elasticity and moisture after treatment .
Safety Profile
This compound is generally well tolerated, with a favorable safety profile:
- Adverse Effects : The most common side effects reported include hot flashes and vaginal discharge, which are typically mild to moderate. Serious adverse events are rare .
- Long-term Safety : Ongoing studies continue to evaluate the long-term safety of this compound, especially concerning its effects on breast tissue and potential thromboembolic risks associated with SERMs .
Comparative Biological Activity
The following table summarizes the biological activity of this compound across different tissues:
Tissue Type | Activity Type | Effect |
---|---|---|
Vaginal Epithelium | Estrogen Agonist | Increases cellular maturation and mucification |
Uterus | Partial Agonist/Antagonist | Weak stimulation; mitigates atrophic changes |
Mammary Gland | Anti-estrogenic | Inhibits proliferation; reduces tumor growth |
Bone | Estrogen Agonist | Prevents bone density loss; normalizes turnover |
属性
IUPAC Name |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKNAVTFCDUIE-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238089-02-6 | |
Record name | Ospemifene E-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238089026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSPEMIFENE E-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575Y7SBE69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。